molecular formula C12H16O2S B6597951 (cyclohexanesulfonyl)benzene CAS No. 6947-57-5

(cyclohexanesulfonyl)benzene

Cat. No.: B6597951
CAS No.: 6947-57-5
M. Wt: 224.32 g/mol
InChI Key: GCNSHAQTYKVLHX-UHFFFAOYSA-N
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Description

(Cyclohexanesulfonyl)benzene is an organic compound with the molecular formula C₁₂H₁₆O₂S. It is a sulfone derivative where a cyclohexane ring is bonded to a benzene ring through a sulfonyl group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (cyclohexanesulfonyl)benzene typically involves the sulfonation of cyclohexylbenzene. One common method is the reaction of cyclohexylbenzene with sulfur trioxide (SO₃) in the presence of a catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl group.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the production efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(Cyclohexanesulfonyl)benzene undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

(Cyclohexanesulfonyl)benzene has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (cyclohexanesulfonyl)benzene involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. This property is exploited in enzyme inhibition studies, where the compound can bind to active sites and inhibit enzyme activity. The pathways involved often include the formation of covalent bonds with target molecules, leading to the modulation of biological processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylbenzene: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.

    Benzene sulfonic acid: Contains a sulfonic acid group instead of a sulfonyl group, leading to different reactivity and applications.

    Cyclohexanesulfonic acid: Similar structure but with a sulfonic acid group, used in different industrial applications.

Uniqueness

(Cyclohexanesulfonyl)benzene is unique due to the presence of both a cyclohexane ring and a benzene ring connected by a sulfonyl group. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various fields of research and industry.

Properties

IUPAC Name

cyclohexylsulfonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2S/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNSHAQTYKVLHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80989405
Record name (Cyclohexanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80989405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6947-57-5
Record name NSC56972
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56972
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Cyclohexanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80989405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLOHEXYL PHENYL SULFONE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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